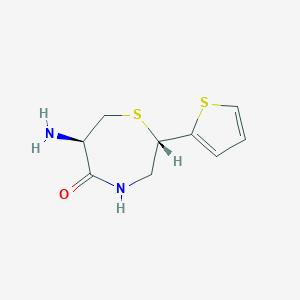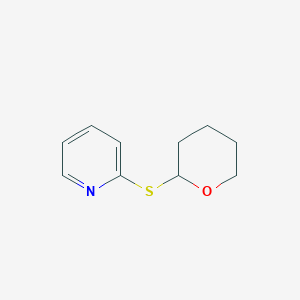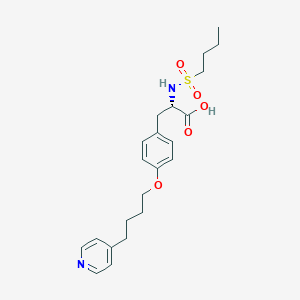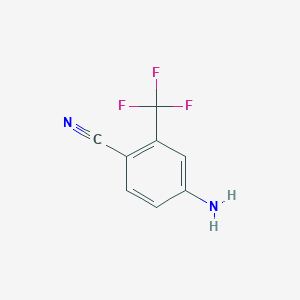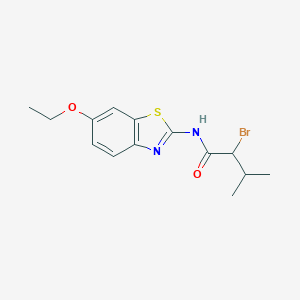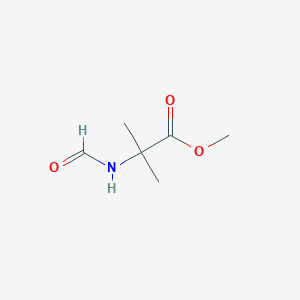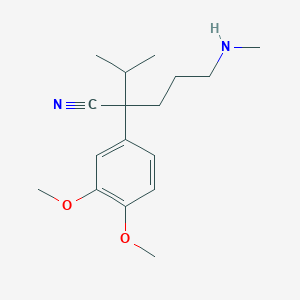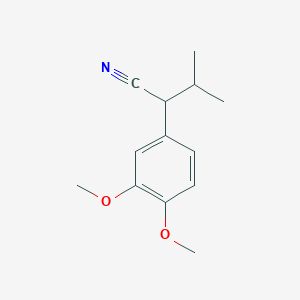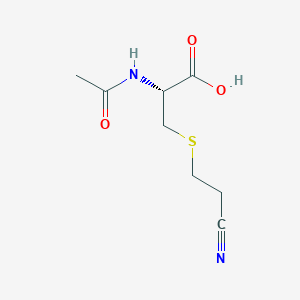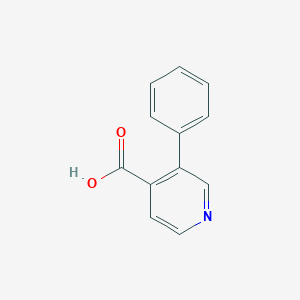![molecular formula C9H11ClN2O3S B020495 N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide CAS No. 104246-29-9](/img/structure/B20495.png)
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes and alkenes to create functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996). Additionally, N-Phthalimido β-aminoethanesulfonyl chlorides have been synthesized as building blocks for peptidosulfonamide peptidomimetics, highlighting a methodology potentially applicable to the synthesis of "N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide" (Humljan & Gobec, 2005).
Molecular Structure Analysis
Structural analyses of similar sulfonamide compounds have been conducted, such as the crystal structure determination of N-Phenylsulfonyl-N-o-chlorophenylmethacrylamide (Shiraga et al., 1995) and docking studies along with the crystal structure of tetrazole derivatives (Al-Hourani et al., 2015). These studies provide a framework for understanding the molecular structure of "N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide".
Chemical Reactions and Properties
The chemical reactions and properties of sulfonamide compounds can vary widely based on their structure. For instance, the synthesis and characterization of substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives reveal insights into their reactivity and potential as enzyme inhibitors (Niwata et al., 1997). Similarly, studies on the practical synthesis of N-(tert-Butoxycarbonyl)sulfamide from chlorosulfonyl isocyanate provide data on the chemical properties and synthesis strategies relevant to sulfonamide chemistry (Masui et al., 2004).
Physical Properties Analysis
Research on the synthesis, molecular structure, and in vitro cytotoxicity study of 3-chloro-N-(4-sulfamoylphenethyl)propanamide offers valuable information on the physical properties of a closely related sulfonamide, including solubility, crystal structure, and cytotoxicity (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as their reactivity, stability, and interactions with biological targets, can be inferred from studies on compounds like 3-chloro-N-(4-sulfamoylphenethyl)propanamide and its synthesis, characterization, and bioassay studies (Durgun et al., 2016). These studies highlight the potential applications and behavior of sulfonamide derivatives in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, has been explored. This includes the development of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing the active sulfonamide moiety, which showed promising antibacterial and antifungal activities (Darwish et al., 2014).
Anticancer and Anti-HIV Evaluations
- Investigations into the anticancer and anti-HIV activities of 2-mercaptobenzenesulfonamide derivatives revealed notable sensitivity against leukemia cell lines, with certain compounds displaying moderate anti-HIV activity (Pomarnacka & Kornicka, 2001).
Antidiabetic Drug Structure Analysis
- A study on glibenclamide, an antidiabetic drug containing the aminosulfonylphenyl moiety, provided insights into its structure both in solution and the solid state, enhancing understanding of its stability and reaction behavior (Sanz et al., 2012).
Antimicrobial Activity of Novel Compounds
- Research on N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones in aqueous media highlighted their antimicrobial properties. These compounds, associated with valuable biological activities, were found to possess significant antimicrobial effectiveness (Akbari et al., 2022).
Eigenschaften
IUPAC Name |
3-chloro-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWALIXZDKXXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403324 | |
| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |
CAS RN |
104246-29-9 | |
| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



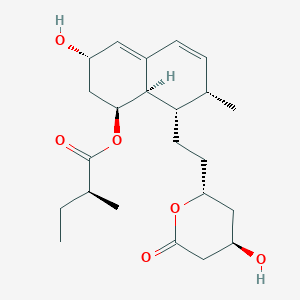
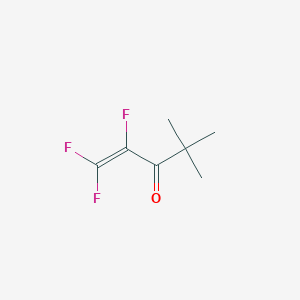
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
